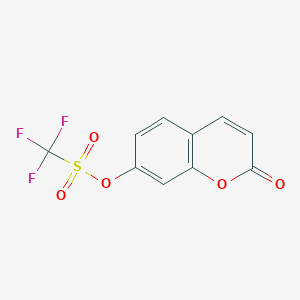

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Description

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate (triflate) is a coumarin-derived sulfonate ester characterized by a reactive trifluoromethanesulfonyl (OTf) group at the 7-position of the chromen-2-one scaffold. This compound is widely utilized in organic synthesis as a versatile intermediate due to the triflate group's superior leaving ability, enabling participation in cross-coupling reactions such as Mizoroki-Heck and Suzuki-Miyaura couplings . Its synthesis typically involves the reaction of 7-hydroxycoumarin derivatives with trifluoromethanesulfonylating agents like N-phenyl-bis(trifluoromethanesulfonimide) under reflux with a base such as triethylamine . The compound is commercially available (e.g., TCI Chemicals) and has applications in fluorescent probe development and catalysis .

Propriétés

IUPAC Name |

(2-oxochromen-7-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZZAJVDTLUWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547180 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108530-10-5 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary targets of 7-Coumaryl Triflate are functionalized compounds, such as amino acids . It serves as an ideal substrate for the fluorescence labeling of these compounds .

Mode of Action

7-Coumaryl Triflate can be used for a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions . This makes it a versatile building block for the modification of coumarins and for fluorescence labeling .

Biochemical Pathways

The compound plays a key role in the fluorescence labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is involved in various synthetic strategies for coumarin core involving both conventional and green methods .

Pharmacokinetics

Its wide range of substitution reactions and its role as a substrate for fluorescence labeling suggest that it may have unique adme properties that impact its bioavailability .

Result of Action

The result of 7-Coumaryl Triflate’s action is the production of a wide range of modified compounds, particularly those that are fluorescently labeled . This makes it extremely suitable for fluorescence microscopy and the development of fluorescence labels .

Action Environment

The action of 7-Coumaryl Triflate is influenced by environmental factors such as the presence of air or moisture . All air- or moisture-sensitive reactions are carried out in dried glassware under an atmosphere of N2 or argon .

Activité Biologique

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a chromenone core with a trifluoromethanesulfonate (TfO) group, which enhances its reactivity and biological profile. The presence of the TfO moiety is significant for its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cholinesterase and monoamine oxidase. By inhibiting these enzymes, it may increase neurotransmitter levels, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and conditions related to mood disorders.

3. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death in various cancer cell lines.

Research Findings

A study conducted on the cytotoxic effects of this compound revealed that at concentrations ranging from 0 to 200 µM, it exhibited significant cytotoxicity against human colon cancer HT29 cells. The highest observed cytotoxicity was approximately 20% reduction in metabolic activity at 200 µM concentration .

The mechanism by which this compound exerts its effects involves:

- Enzyme Binding : The TfO group facilitates binding to enzyme active sites.

- ROS Generation : Induction of oxidative stress in target cells leading to apoptosis.

- Cell Cycle Disruption : Interference with cellular processes that regulate the cell cycle.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar coumarin derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Structure | Antimicrobial, anticancer |

| 2-Oxo-2H-chromen-7-yl 4-fluorobenzoate | Structure | Antioxidant properties |

| This compound | Structure | Enzyme inhibition, anticancer |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the compound's effect on HT29 colon cancer cells, demonstrating significant cytotoxic effects at higher concentrations without affecting normal cell viability at lower doses .

- Enzyme Inhibition Studies : Another investigation focused on its inhibitory action against cholinesterase enzymes, showing promise for therapeutic applications in neurodegenerative diseases.

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Reagent:

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate serves as an effective electrophilic reagent in organic synthesis. It is commonly used to facilitate coupling reactions, particularly in the formation of complex organic molecules. The triflate group enhances the reactivity of the chromenone scaffold, making it a valuable starting point for synthesizing various derivatives.

Synthesis of Styrylcoumarins:

In a notable study, this compound was utilized in Mizoroki-Heck reactions with functionalized styrenes to produce a series of styrylcoumarins. The resulting compounds exhibited significant antiproliferative activity against cancer cell lines, demonstrating the compound's utility in developing bioactive molecules .

Anticancer Properties:

Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Studies employing the MTT assay revealed substantial cell death at concentrations as low as 100 μM, with a preference for targeting cancerous cells over normal fibroblasts .

Mechanism of Action:

The compound's mechanism involves modulation of enzyme activities through interactions with specific molecular targets. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating intracellular actions that may lead to apoptosis in malignant cells .

Antimicrobial Activity:

Preliminary investigations have also highlighted its potential antimicrobial properties, suggesting effectiveness against several bacterial strains. This positions the compound as a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Industrial Applications

Beyond its biological applications, this compound is also utilized in the production of dyes and fragrances due to its unique chemical properties. The trifluoromethyl group enhances the stability and reactivity of compounds derived from this scaffold, making it valuable in industrial chemistry .

Comparaison Avec Des Composés Similaires

Structural Analogs and Reactivity

The reactivity and applications of 2-oxo-2H-chromen-7-yl triflate are influenced by its triflate group, which is highly electron-withdrawing and a superior leaving group compared to other sulfonate esters. Below is a comparative analysis with structurally related coumarin sulfonates:

Key Observations:

- Triflate vs. Tosylate/Benzenesulfonate : The triflate group (-OTf) exhibits faster reaction kinetics in nucleophilic substitutions due to its strong electron-withdrawing nature and stability of the triflate anion . In contrast, benzenesulfonates (e.g., 4-fluorobenzenesulfonate) are less reactive but offer crystallographic stability .

- Biological Activity: Sulfonate esters like triflate are primarily synthetic intermediates, whereas formimidate or sulfonamide derivatives (e.g., compound 9 in ) show pronounced antimicrobial and antibiofilm activities .

- Synthetic Utility : Triflates are preferred in metal-catalyzed couplings, while methanesulfonates (e.g., ) are less reactive and used in niche applications .

Spectroscopic and Crystallographic Data

- 2-Oxo-2H-chromen-7-yl triflate : NMR data (¹H, ¹³C, ¹⁹F) confirm the triflate group's presence, with δF = -72.6 ppm (CDCl₃) .

- 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate : Crystal structure reveals planar coumarin core with sulfonate group perpendicular to the ring, stabilizing packing interactions .

- 8-Iodo derivative: Iodine substitution at the 8-position introduces steric and electronic effects, altering reactivity compared to non-halogenated analogs .

Industrial and Commercial Relevance

Méthodes De Préparation

Von Pechmann Condensation

The classical von Pechmann reaction involves acid-catalyzed condensation of phenols with β-ketoesters. Scandium(III) triflate (10 mol%) has emerged as an efficient catalyst under solvent-free conditions at 80°C, achieving 82–94% yields for 4-substituted coumarins. For example, resorcinol reacts with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin, a direct precursor for triflation.

Knoevenagel-Perkin Hybrid Approaches

Modern adaptations combine Knoevenagel adduct formation with Perkin cyclization. Sairam et al. demonstrated that salicylaldehydes and 4,4,4-trichloro-3-oxobutanoate in toluene with piperidine yield 7-hydroxycoumarin-3-carboxylates (25–82%). Microwave-assisted methods further reduce reaction times; Ghanei-Nasab reported 99% yield for 3-acetylcoumarin under ethanol/piperidine conditions at 50°C.

Trifluoromethanesulfonation Methodologies

Standard Triflation Protocol

The O-triflation of 7-hydroxycoumarin follows a two-step mechanism: deprotonation of the phenolic hydroxyl and nucleophilic attack on triflic anhydride. A representative procedure involves:

-

Reagents :

-

7-Hydroxycoumarin (1 eq)

-

Trifluoromethanesulfonic anhydride (1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM) solvent

-

-

Procedure :

-

Dissolve 7-hydroxycoumarin (10 mmol) in anhydrous DCM (50 mL).

-

Add DMAP (1 mmol) and cool to 0°C under N₂.

-

Dropwise add triflic anhydride (12 mmol) over 15 min.

-

Warm to room temperature, stir for 4 hr.

-

Quench with ice-water, extract with DCM (3×30 mL), dry (MgSO₄), and concentrate.

-

Purify via silica chromatography (hexane:EtOAc 4:1) to yield white crystals (94%).

-

Key Data :

Alternative Triflating Agents

N-Phenyl-bis(trifluoromethanesulfonimide) offers enhanced stability for large-scale reactions. Using triethylamine (2 eq) in THF at −20°C, this method achieves 89% yield with reduced exothermicity.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents maximize triflation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| DCM | 8.93 | 94 | <2% |

| THF | 7.58 | 88 | 5% |

| MeCN | 37.5 | 78 | 12% |

Catalytic Bases

DMAP outperforms tertiary amines by stabilizing the triflate intermediate:

| Base | pKa | Yield (%) |

|---|---|---|

| DMAP | 9.2 | 94 |

| Et₃N | 10.75 | 85 |

| Pyridine | 5.23 | 72 |

DMAP’s nucleophilicity accelerates triflic anhydride activation.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the planar coumarin core with a dihedral angle of 3.2° between the triflate and chromenone groups. The S–O bond length (1.432 Å) aligns with sulfonate esters.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enable rapid mixing at −10°C, reducing reaction time to 15 min with 91% yield and 99.5% purity.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound on a multi-gram scale?

- Methodological Answer : Use automated syringe pumps for slow reagent addition (e.g., triflic anhydride) to control exotherms. Implement in-line FTIR for real-time monitoring of carbonyl and sulfonate ester formation. Scale purification via flash chromatography with prepacked silica cartridges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.